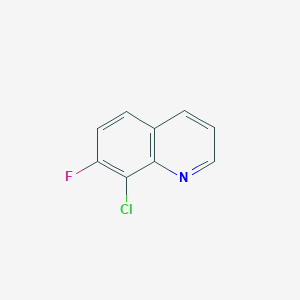

8-Chloro-7-fluoroquinoline

Vue d'ensemble

Description

8-Chloro-7-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antibacterial Properties

- Researchers have investigated the synthesis and antibacterial properties of 8-nitrofluoroquinolone derivatives, including those related to 8-Chloro-7-fluoroquinoline. These compounds have shown promising antibacterial activity against gram-positive and/or gram-negative strains. The introduction of substituted primary amine appendages at the C-7 position was a key step in these syntheses (Al-Hiari et al., 2007).

Double Helix Formation and Cross-Hybridization

- Oligoamides of 8-chloroquinoline have been shown to assemble into double helical dimers and undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues. This study highlights the potential of these compounds in molecular recognition and self-assembly processes (Gan et al., 2010).

Excited-State Processes and Photoinduced Tautomerization

- Research on 8-Hydroxyquinoline, a related compound, has explored its excited-state processes, including photoinduced tautomerization. This research provides insights into the fluorescence properties of quinoline derivatives, which can be crucial for applications in analytical chemistry and sensor development (Bardez et al., 1997).

Novel Antibacterial Quinolones

- A study has reported on a novel antibacterial 8-chloroquinolone with significant potency against Gram-positive and Gram-negative bacteria. The specific structural orientations in these compounds were identified as key factors for their potent antibacterial activity (Kuramoto et al., 2003).

Metal Ion Binding and Chemosensing

- Hydroxyquinoline derivatives, including those with chloro and fluoro substitutions, have been studied for their metal ion binding properties. This research is significant for understanding the use of these compounds in pharmaceutical applications and for the development of metal ion sensors (Summers et al., 2020).

In Vitro Cytotoxic Studies

- 8-Hydroxyquinoline derived thiosemicarbazones, related to this compound, have been synthesized and evaluated for their anticancer activity. The study provides insights into the potential of these compounds in cancer treatment (Kotian et al., 2021).

Fluorescence-Based Corrosion Detection

- 8-Hydroxyquinoline has been used as a fluorescent indicator for detecting underlying corrosion in epoxy-coated metals. This application is significant for materials science and engineering, highlighting the potential of quinoline derivatives in corrosion detection and monitoring (Roshan et al., 2018).

Antibacterial and Anticancer Agents

- Tetracyclic fluoroquinolones have been synthesized and evaluated for their dual antibacterial and anticancer activities. This research underscores the potential of fluoroquinolones, including this compound analogues, in developing dual-purpose therapeutics (Al-Trawneh et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

8-Chloro-7-fluoroquinoline belongs to the family of fluoroquinolones . The primary targets of fluoroquinolones are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, including this compound, inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase or topoisomerase IV enzymes . This blocks bacterial DNA supercoiling, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This leads to the cessation of bacterial cell division and eventually results in cell death .

Pharmacokinetics

Fluoroquinolones generally have favorable pharmacokinetic profiles, resulting in higher serum concentrations . They are well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via renal and biliary routes .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation . By disrupting the function of key bacterial enzymes, it prevents the bacteria from replicating their DNA, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can impact the absorption and solubility of fluoroquinolones . Additionally, resistance can develop in certain bacterial strains due to mutations or efflux mechanisms .

Analyse Biochimique

Biochemical Properties

8-Chloro-7-fluoroquinoline plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It has been observed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . By forming a complex with these enzymes, this compound disrupts the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication . Additionally, this compound can form complexes with metal ions, which may enhance its antimicrobial properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death . In mammalian cells, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Moreover, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to bacterial DNA gyrase and topoisomerase IV, forming a ternary complex that prevents the enzymes from performing their essential functions . This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can interact with other biomolecules, such as metal ions, which may enhance its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects, such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its antimicrobial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted via the kidneys . Additionally, this compound can affect metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Its localization within cells can influence its activity and function, with higher concentrations observed in the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and DNA . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy . Additionally, its localization can be influenced by factors such as cellular stress and the presence of metal ions .

Propriétés

IUPAC Name |

8-chloro-7-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDSHDNATUPBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-92-5 | |

| Record name | 8-chloro-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2491975.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2491976.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2491981.png)

![1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine](/img/structure/B2491984.png)

![2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2491986.png)

![(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate](/img/structure/B2491996.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B2491997.png)

![8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2491998.png)